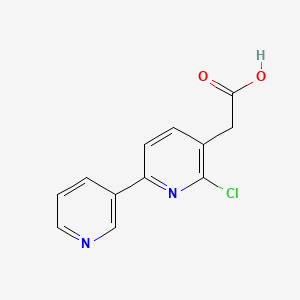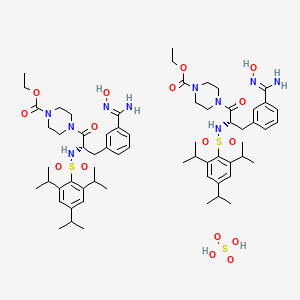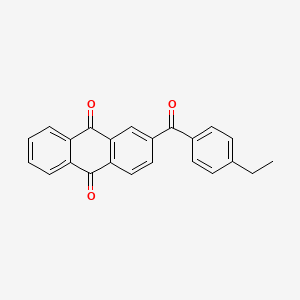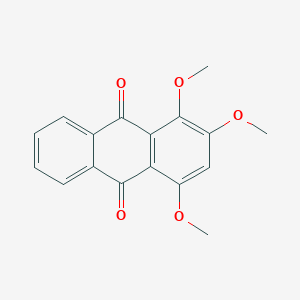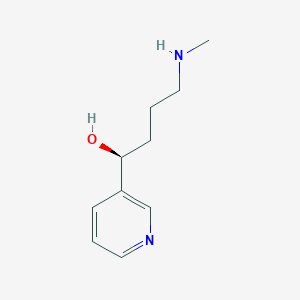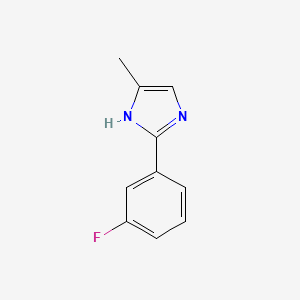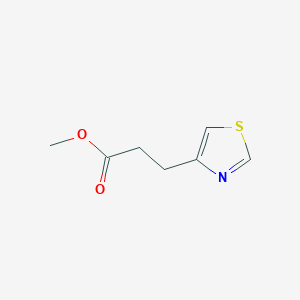
3-Bromo-2,4-dichlorobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2,4-dichlorobenzonitrile, with the chemical formula C7H2BrCl2N, is a compound that belongs to the class of benzonitriles. Its CAS Registry Number is 6574-99-8 . This compound is characterized by its halogen-substituted benzene ring, containing both bromine and chlorine atoms.
Preparation Methods
Synthetic Routes:
Several synthetic routes exist for the preparation of 3-Bromo-2,4-dichlorobenzonitrile. One common method involves the bromination of 2,4-dichlorobenzonitrile using bromine or a brominating agent. The reaction proceeds as follows:
2,4-dichlorobenzonitrile+Br2→this compound+HBr
Reaction Conditions:
The reaction typically occurs at elevated temperatures and in the presence of a suitable solvent (e.g., chloroform or dichloromethane). Catalysts or initiators may also be employed to enhance the reaction rate.
Industrial Production:
This compound is produced on an industrial scale for various applications. Manufacturers optimize the reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
3-Bromo-2,4-dichlorobenzonitrile participates in various chemical reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Reduction Reactions: Reduction with suitable reagents can lead to the formation of substituted amines.
Oxidation Reactions: Oxidation of the compound may yield corresponding acids or other oxidized derivatives.
Common reagents include strong bases (such as sodium hydroxide), reducing agents (like lithium aluminum hydride), and oxidizing agents (such as potassium permanganate).
Scientific Research Applications
3-Bromo-2,4-dichlorobenzonitrile finds applications in:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Agrochemicals: Some herbicides and fungicides contain similar structures, making this compound relevant in crop protection.
Medicinal Chemistry: Researchers explore its potential as a building block for drug development.
Mechanism of Action
The exact mechanism of action for 3-Bromo-2,4-dichlorobenzonitrile depends on its specific application. It may interact with cellular targets, enzymes, or receptors, affecting biological processes.
Comparison with Similar Compounds
While 3-Bromo-2,4-dichlorobenzonitrile is unique due to its specific halogen substitution pattern, similar compounds include other halogenated benzonitriles (e.g., 2,4-dichlorobenzonitrile, 3-bromobenzonitrile). Each compound exhibits distinct reactivity and properties.
Properties
Molecular Formula |
C7H2BrCl2N |
|---|---|
Molecular Weight |
250.90 g/mol |
IUPAC Name |
3-bromo-2,4-dichlorobenzonitrile |
InChI |
InChI=1S/C7H2BrCl2N/c8-6-5(9)2-1-4(3-11)7(6)10/h1-2H |
InChI Key |
CQAGFFKNYBZKHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)Cl)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



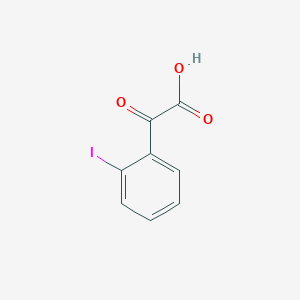
![tert-Butyl6-formyl-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13126692.png)


